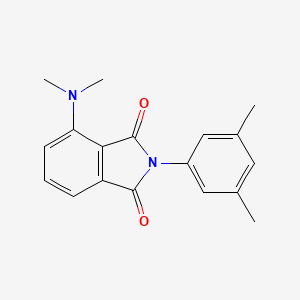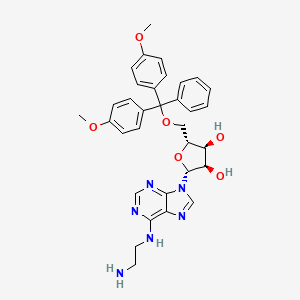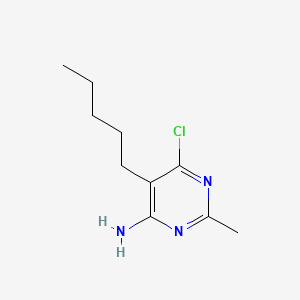![molecular formula C22H24N4O B12908312 1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol CAS No. 88300-19-0](/img/structure/B12908312.png)
1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is a heterocyclic compound that features a triazine ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the triazine ring imparts unique electronic properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-Di-m-tolyl-1,2,4-triazine with piperidin-4-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure complete cyclization .
Industrial Production Methods: For industrial-scale production, the synthesis is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature to 50°C.
Substitution: Sodium hydride, lithium diisopropylamide, anhydrous conditions.
Major Products:
Scientific Research Applications
1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in the design of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar electronic properties but lacking the piperidine ring.
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: Another triazine derivative with different substituents, used in the synthesis of advanced materials.
1-(4-Methylphenyl)-1,2,4-triazine: A related compound with a single methylphenyl substituent, used in medicinal chemistry.
Uniqueness: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is unique due to the presence of both the triazine and piperidine rings, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of enzyme inhibitors and advanced materials .
Properties
CAS No. |
88300-19-0 |
|---|---|
Molecular Formula |
C22H24N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[5,6-bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-5-3-7-17(13-15)20-21(18-8-4-6-16(2)14-18)24-25-22(23-20)26-11-9-19(27)10-12-26/h3-8,13-14,19,27H,9-12H2,1-2H3 |
InChI Key |
ZDSAYSMUGVUMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


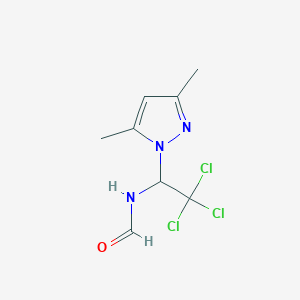
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
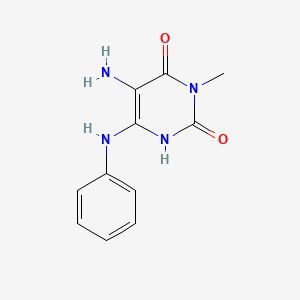
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
